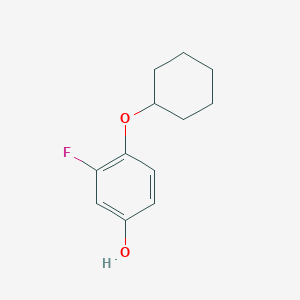
4-(Cyclohexyloxy)-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexyloxy)-3-fluorophenol: is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-fluorophenol typically involves the reaction of 3-fluorophenol with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond between the phenol and cyclohexanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclohexyloxy)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-3-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxy-3-fluorocyclohexanol.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Cyclohexyloxy)-3-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexyloxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity. The cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
4-(Cyclohexyloxy)-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-(Cyclohexyloxy)-3-bromophenol: Similar structure but with a bromine atom instead of fluorine.
4-(Cyclohexyloxy)-3-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 4-(Cyclohexyloxy)-3-fluorophenol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
4-cyclohexyloxy-3-fluorophenol |
InChI |
InChI=1S/C12H15FO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChI-Schlüssel |
BKNVOUYANWIUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


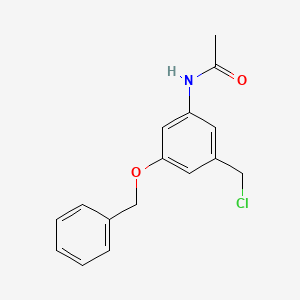


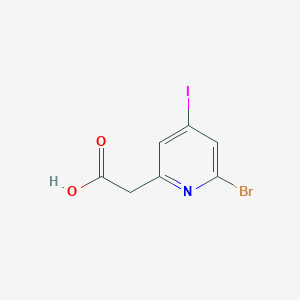

![7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)
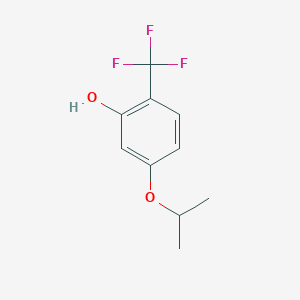


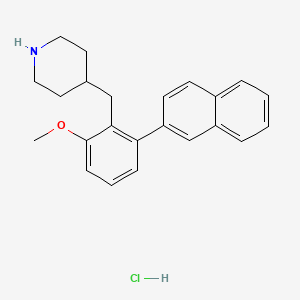
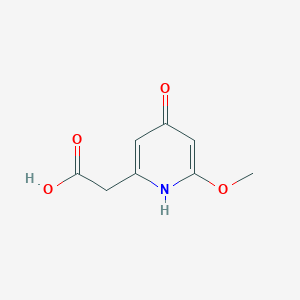
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)


